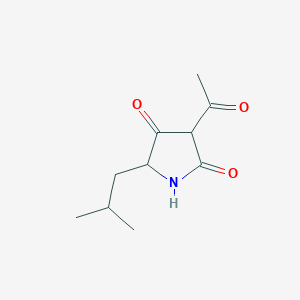3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
CAS No.: 776-26-1
Cat. No.: VC8430731
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 776-26-1 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7-8H,4H2,1-3H3,(H,11,14) |
| Standard InChI Key | UTUYNFPDCDQSSH-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C(=O)C(C(=O)N1)C(=O)C |
| Canonical SMILES | CC(C)CC1C(=O)C(C(=O)N1)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione (C₁₀H₁₅NO₃) has a molecular weight of 197.231 g/mol and an exact mass of 197.105 g/mol . Its topological polar surface area (PSA) of 66.73 Ų suggests moderate solubility in polar solvents, while a calculated LogP value of 0.581 indicates slight lipophilicity . These properties position the compound as a potential candidate for drug discovery, balancing aqueous solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.231 g/mol |
| Exact Mass | 197.105 g/mol |
| Topological Polar SA | 66.73 Ų |
| LogP | 0.581 |
Synthetic Methodologies and Reaction Pathways
Multi-Component Reaction Strategies
While no direct synthesis of 3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione has been published, analogous pyrrolidine-diones are synthesized via three-component reactions. A validated approach involves condensing aniline derivatives, aldehydes, and ethyl 2,4-dioxovalerate under acidic conditions . For this compound, substituting benzaldehyde with isobutyraldehyde could introduce the 2-methylpropyl group, while acetylating agents like acetic anhydride might install the acetyl moiety post-cyclization.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Cyclization | Isobutyraldehyde, Acetic Anhydride, Ethyl 2,4-Dioxovalerate, AcOH, RT, 4h | Formation of 3-Acetyl-5-Isobutyl-Pyrroline-2-One |
| Amination | Isobutylamine, EtOH, 80°C, 7h | Ring Expansion to Pyrrolidine-2,4-Dione |
| Purification | Column Chromatography (CH₂Cl₂/MeOH) | Isolation of Pure Product |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR of related compounds shows characteristic signals: the pyrrolidine ring’s methine proton (position 5) resonates as a singlet near δ 5.8 ppm, while acetyl methyl groups appear as sharp singlets at δ 2.1–2.3 ppm . The isobutyl group’s geminal dimethyl protons would split into a doublet of doublets (δ 1.8–2.0 ppm) due to coupling with adjacent methine and NH protons.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis would confirm the molecular ion [M+H]+ at m/z 197.105, with fragmentation patterns revealing losses of CO (28 Da) from the dione rings and C₂H₄O (44 Da) from the acetyl group .
Future Directions and Research Opportunities
Synthetic Optimization
Exploring microwave-assisted synthesis or flow chemistry may improve reaction efficiency. Catalytic asymmetric methods could yield enantiopure variants for chiral drug development.
Target Identification and Validation
High-throughput screening against cancer cell lines or microbial panels is critical. Structural analogs’ success in targeting the 20S proteasome suggests a prioritized assay for this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume